molecular formula C22H19BrNOP B14319013 [(1,2-Oxazol-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 113351-96-5

[(1,2-Oxazol-5-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14319013
CAS No.: 113351-96-5
M. Wt: 424.3 g/mol
InChI Key: NJFLVRDZUKTHTE-UHFFFAOYSA-M
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Description

(1,2-Oxazol-5-yl)methylphosphanium bromide: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom separated by one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-5-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with an oxazole derivative. One common method is the reaction of triphenylphosphine with 5-bromomethyl-1,2-oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: (1,2-Oxazol-5-yl)methylphosphanium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolium salts, while substitution reactions can produce a variety of new oxazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1,2-Oxazol-5-yl)methylphosphanium bromide is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of other heterocyclic compounds and as a precursor for more complex molecules .

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. It has been studied for its antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties. Its unique structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials .

Mechanism of Action

The mechanism of action of (1,2-Oxazol-5-yl)methylphosphanium bromide involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules. This allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (1,2-Oxazol-5-yl)methylphosphanium bromide is unique due to the presence of the triphenylphosphonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

113351-96-5

Molecular Formula

C22H19BrNOP

Molecular Weight

424.3 g/mol

IUPAC Name

1,2-oxazol-5-ylmethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C22H19NOP.BrH/c1-4-10-20(11-5-1)25(18-19-16-17-23-24-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1

InChI Key

NJFLVRDZUKTHTE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=NO2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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